molecular formula C22H25N3O4 B1246017 3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-2,6-dimethyl-, diethyl ester CAS No. 148612-84-4

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-2,6-dimethyl-, diethyl ester

Cat. No.: B1246017
CAS No.: 148612-84-4
M. Wt: 395.5 g/mol
InChI Key: YQKJDJKRFKYJSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Pyridinedicarboxylic acid, 1,4-dihydro-4-(4-(1H-imidazol-1-yl)phenyl)-2,6-dimethyl-, diethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C22H25N3O4 and its molecular weight is 395.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

148612-84-4

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

diethyl 4-(4-imidazol-1-ylphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H25N3O4/c1-5-28-21(26)18-14(3)24-15(4)19(22(27)29-6-2)20(18)16-7-9-17(10-8-16)25-12-11-23-13-25/h7-13,20,24H,5-6H2,1-4H3

InChI Key

YQKJDJKRFKYJSQ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)N3C=CN=C3)C(=O)OCC)C)C

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)N3C=CN=C3)C(=O)OCC)C)C

Synonyms

1,4-dihydro-2,6-dimethyl-4-(3-(1H-imidazole-1-y)phenyl)-3,5-pyridinedicarboxylic acid diethyl ester
FCE 24265
FCE-24265
FE24265

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 17.2 g (0.1 mol) of 4-(1H-imidazol-1-yl)benzaldehyde, 26 g (0.2 mol) of ethyl acetoacetate and 5 ml of concentrated NH4OH in absolute ethanol (25 ml) was refluxed for 6 hours. The mixture was poured into 500 ml of ice-water and the aqueous solution was extracted with methylene chloride. The organic layers were put together, dried over CaCl2 and evaporated under vacuum. The crude product was recrystallized from Et2O, giving 25.7 g (65%) of 1,4-dihydro-2,6-dimethyl-4-[4-(1H-imidazol-1-yl)phenyl]-3,5-pyridinedicarboxylic acid, diethyl ester, m.p. 231°-233° C.
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
26 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
500 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.